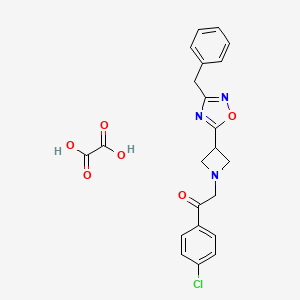

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate

Description

2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate is a small-molecule organic compound characterized by a 1,2,4-oxadiazole ring fused with a benzyl group, an azetidine (4-membered nitrogen-containing ring), and a 4-chlorophenyl ketone moiety. The compound’s structural complexity arises from the interplay of heterocyclic systems:

- 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities, this ring is a common pharmacophore in drug design .

- Azetidine: The strained 4-membered ring may confer unique conformational rigidity, influencing target binding kinetics compared to larger heterocycles like piperidine.

- 4-Chlorophenyl Group: This electron-withdrawing substituent likely enhances lipophilicity and membrane permeability.

Properties

IUPAC Name |

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-1-(4-chlorophenyl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2.C2H2O4/c21-17-8-6-15(7-9-17)18(25)13-24-11-16(12-24)20-22-19(23-26-20)10-14-4-2-1-3-5-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZBRGNOKCYMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the azetidine ring, and finally, the introduction of the ethanone and oxalate groups. Common reagents used in these reactions include benzyl bromide, hydrazine hydrate, and various chlorinating agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

“2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate demonstrates efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The azetidine structure has been linked to anticancer activity. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies are ongoing to evaluate its effectiveness against specific cancer types .

Materials Science

Polymer Chemistry

This compound has potential applications in the development of novel polymeric materials. Its unique chemical structure allows for the creation of functional polymers that can be utilized in coatings and adhesives. Research is being conducted to explore the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability .

Biochemical Applications

Enzyme Inhibition

Recent studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic could be leveraged for therapeutic interventions in metabolic disorders .

Drug Delivery Systems

Due to its favorable solubility and stability profile, this compound is being investigated for use in drug delivery systems. Its ability to encapsulate therapeutic agents could enhance the bioavailability and targeted delivery of drugs within the body .

Case Studies

Mechanism of Action

The mechanism of action of “2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Methodological Frameworks for Comparison

highlights the importance of structural similarity metrics in virtual screening. The target compound’s Tanimoto coefficient (a measure of molecular similarity) would be highest with other 1,2,4-oxadiazole derivatives, while dissimilarity metrics might align it with non-heterocyclic FLAP inhibitors . Computational tools like SHELX () could refine its crystallographic data to validate structural hypotheses .

Biological Activity

Introduction

The compound 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate is a synthetic derivative of 1,2,4-oxadiazole and azetidine. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 337.4 g/mol . The structure includes an oxadiazole ring which is known for its pharmacological significance.

Antioxidant Activity

Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures showed inhibition rates against DPPH radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been extensively studied. For instance, compounds with the oxadiazole nucleus have shown promising results in reducing inflammation in animal models. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. Results indicated that certain derivatives exhibited better efficacy compared to standard drugs like indomethacin .

| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |

|---|---|---|---|

| C-1 | 30 | 3.28 ± 0.28 | 58.24 |

| C-2 | 30 | 2.48 ± 0.23 | 56.48 |

| C-3 | 30 | 3.46 ± 0.22 | 51.16 |

| Control | - | 0.36 ± 0.28 | - |

| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented, with several studies indicating effectiveness against various bacterial strains. Compounds similar to the target compound have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disk diffusion assays .

Case Studies

Several case studies highlight the biological relevance of oxadiazole derivatives:

- Anti-cancer Activity : A study evaluating the cytotoxic effects of oxadiazole derivatives on cancer cell lines reported that certain compounds induced apoptosis in breast cancer cells through the activation of caspases .

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases, showing potential for these compounds to mitigate neuronal damage .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 2-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-1-(4-chlorophenyl)ethanone oxalate?

The synthesis involves three key steps:

- Oxadiazole ring formation : Reacting carboxylic acid derivatives (e.g., benzyl-substituted precursors) with hydrazides under reflux in ethanol or THF, catalyzed by POCl₃ or PCl₃ .

- Azetidine integration : Cyclizing precursors like 3-aminopropanol via nucleophilic substitution or ring-closing metathesis to form the azetidine ring .

- Final coupling : Combining the oxadiazole-azetidine intermediate with 4-chlorophenyl ethanone using coupling agents like EDC/HOBt in DCM .

Key analytical controls: Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic methods are essential for structural characterization of this compound?

- NMR (¹H, ¹³C) : Assign the azetidine protons (δ 3.5–4.5 ppm, multiplet) and oxadiazole carbons (δ 160–165 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₁ClN₃O₄⁺) .

- X-ray crystallography (if crystals form): Resolve stereochemistry and intermolecular interactions, as demonstrated for analogous oxadiazole derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antimicrobial activity : Use broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based kinetic assays (e.g., trypsin inhibition at 37°C, pH 7.4) .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine-oxadiazole coupling step?

- Design of Experiments (DoE) : Vary solvent polarity (DCM vs. DMF), temperature (0–40°C), and catalyst loading (0.1–1.0 eq. of EDC) to identify optimal conditions .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .

- In situ FTIR monitoring : Track carbonyl intermediate formation to minimize side reactions (e.g., oxadiazole hydrolysis) .

Q. How can conflicting biological activity data between structural analogs be resolved?

- Comparative SAR analysis : Test analogs with substituent variations (e.g., 4-fluorobenzyl vs. 4-chlorophenyl) to correlate electronic effects (Hammett σ values) with activity .

- Molecular docking : Simulate binding modes to target proteins (e.g., PARP-1 or COX-2) using AutoDock Vina, focusing on H-bonding with the oxadiazole ring .

- Metabolite profiling : Use LC-MS to assess stability in liver microsomes, identifying dechlorination or oxadiazole cleavage as inactivation pathways .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicological profiles?

- ADMET prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 inhibition risks .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and oxidative degradation pathways .

- Molecular dynamics simulations : Model membrane permeability in lipid bilayers (e.g., POPC membranes) over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial IC₅₀ values across studies?

- Standardize assay conditions : Use identical bacterial strains (ATCC standards), inoculum sizes (1×10⁶ CFU/mL), and growth media (Mueller-Hinton broth) .

- Control for salt forms : Compare oxalate vs. freebase solubility in DMSO/water mixtures, as salt formation impacts bioavailability .

- Validate via checkerboard assays : Test synergism with β-lactams to rule out off-target effects .

Methodological Recommendations

Q. What strategies improve crystallization for X-ray analysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.